molecular formula C20H16N4O2S B1671879 Indiplon CAS No. 325715-02-4

Indiplon

Cat. No.: B1671879
CAS No.: 325715-02-4
M. Wt: 376.4 g/mol
InChI Key: CBIAWPMZSFFRGN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indiplon primarily targets the α1 subunits of the GABA A receptors in the brain . These receptors play a crucial role in the inhibitory function of the neurotransmitter GABA, which is responsible for reducing neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of GABA responses at the GABA A receptor complex . This means that it enhances the action of GABA by binding to a site on the GABA A receptors, which is different from the active site where GABA binds. This binding increases the receptor’s response to GABA, leading to an increase in the inhibitory effect of GABA on neuronal activity .

Biochemical Pathways

It is known that the enhancement of gabaergic inhibition through the modulation of gaba a receptors can lead to sedative, anxiolytic, and hypnotic effects . This is due to the overall decrease in neuronal excitability and the promotion of sleep and relaxation .

Pharmacokinetics

This compound has a short elimination half-life of 1.5 to 1.8 hours in both young and elderly subjects . This allows for the development of both immediate-release and modified-release formulations . The immediate-release formulation is beneficial for sleep onset at bedtime or during middle-of-the-night awakenings, while the modified-release formulation has positive efficacy for sleep onset and sleep maintenance .

Result of Action

The molecular and cellular effects of this compound’s action result in enhanced sleep onset and sleep maintenance . By increasing the inhibitory effect of GABA, this compound reduces neuronal excitability, which can help individuals fall asleep more easily and maintain sleep throughout the night .

Biochemical Analysis

Biochemical Properties

Indiplon acts as a positive allosteric modulator of GABA responses at the GABA A receptor complex . It has selectivity for receptors containing the α1 subunit subtype . This interaction enhances the inhibitory effects of GABA, leading to increased sedation and sleep induction .

Cellular Effects

This compound’s primary cellular effect is the potentiation of GABAergic neurotransmission . By modulating the GABA A receptor, this compound enhances the inhibitory effects of GABA on neuronal excitability, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the GABA A receptor complex . This binding enhances the effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal excitability and promotes sedation and sleep .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound has a rapid onset of action and a short elimination half-life .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit locomotor activity at doses lower than other nonbenzodiazepine hypnotics . The sedative effects of this compound were reversed by the benzodiazepine site antagonist flumazenil .

Metabolic Pathways

As a modulator of the GABA A receptor, it is likely that this compound interacts with enzymes and cofactors involved in GABA metabolism .

Transport and Distribution

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that this compound is widely distributed in the brain .

Subcellular Localization

The subcellular localization of this compound is likely to be within the neuronal synapse, given its role as a modulator of the GABA A receptor

Chemical Reactions Analysis

Indiplon undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Indiplon shares similarities with other nonbenzodiazepine hypnotics, such as zaleplon and zolpidem. this compound has a higher affinity for the alpha-1 subunits of the GABA-A receptors, which may contribute to its greater potency in promoting sleep onset . Similar compounds include:

This compound’s unique binding affinity and selectivity for the alpha-1 subunits of the GABA-A receptors distinguish it from these similar compounds.

Properties

IUPAC Name

N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIAWPMZSFFRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186270
Record name Indiplon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325715-02-4
Record name Indiplon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325715-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indiplon [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indiplon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12590
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Record name Indiplon
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URL https://comptox.epa.gov/dashboard/DTXSID80186270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]
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Record name INDIPLON
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Synthesis routes and methods

Procedure details

A fifty liter flask is charged with 1.936 kg of (3-amino-1H-pyrazol-4-yl)-2-thienylmethanone, 2.450 kg of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-methylacetamide and 33.3 kg of acetic acid (Van Waters). The reaction mixture is heated at reflux for 6 hours. The reaction mixture is evaporated to a residue under reduced pressure while maintaining the temperature at approximately 45?C. The residue is dissolved in methylene chloride (8 L; Spectrum) then precipitated by the addition of 32 L of methyl-t-butyl ether. The solid is isolated by filtration and the cake washed with a small portion (3.6 L) of methyl-t-butyl ether (Van Waters). The solid is suspended in a mixture of hexanes (20 L) and ethyl acetate (20 L) and heated at reflux for 5 minutes. The mixture was allowed to cool to room temperature and the solid is isolated by filtration. The cake is washed with a small portion (6 L) of hexanes/ethyl acetate (1:1). The material is dissolved in hot methylene chloride (17 L) then the product is precipitated by the addition of hexanes (17 L). The mixture was allowed to cool to room temperature and the solid is collected by filtration. The solid may be further purified by crystallization from any one of a variety of known solvents and/or washing techniques.
Quantity
1.936 kg
Type
reactant
Reaction Step One
Quantity
2.45 kg
Type
reactant
Reaction Step One
Quantity
33.3 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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